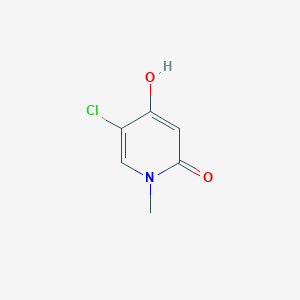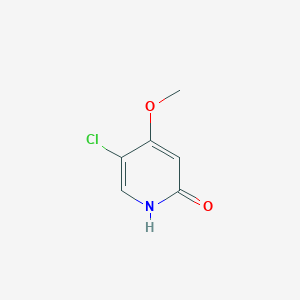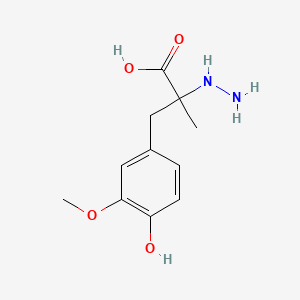
Cefathiamidine impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefathiamidine impurity is a chemical compound related to cefathiamidine, a first-generation cephalosporin antibiotic. The impurity is often studied to understand the purity and efficacy of cefathiamidine. The molecular formula of this compound is C10H11BrN2O5S, and it has a molecular weight of 351.174 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefathiamidine impurity involves the reaction of 7-aminocephalosporanic acid (7-ACA) with acetyl bromide in the presence of N,N’-diisopropyl thioureas. The reaction typically occurs in an acetyl bromide solution, followed by the addition of an inorganic salt solution as a secondary solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced analytical techniques like liquid chromatography and mass spectrometry is essential for monitoring the impurity levels during production .
Chemical Reactions Analysis
Types of Reactions
Cefathiamidine impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the impurity into less oxidized forms.
Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the impurity .
Scientific Research Applications
Cefathiamidine impurity is used in various scientific research applications, including:
Chemistry: It is studied to understand the chemical properties and stability of cefathiamidine.
Biology: Research on the impurity helps in understanding its biological activity and potential effects on living organisms.
Medicine: The impurity is analyzed to ensure the safety and efficacy of cefathiamidine as an antibiotic.
Industry: It is used in quality control processes to monitor the purity of cefathiamidine during production .
Mechanism of Action
The mechanism of action of cefathiamidine impurity is similar to that of cefathiamidine. It involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This disruption leads to a weakened cell wall, resulting in bacterial cell lysis and death .
Comparison with Similar Compounds
Cefathiamidine impurity can be compared with other similar compounds, such as:
Cefathiamidine-D14: A deuterium-labeled analog used in analytical and pharmacokinetic research.
Desacetyl Cefathiamidine: A derivative of cefathiamidine with a different functional group.
Cefathiamidine Lactone: Another related compound with a lactone ring structure.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJAMNGBFWEWGW-HZGVNTEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CBr)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)








